Cas no 1779694-84-6 (4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione)
![4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione structure](https://ja.kuujia.com/scimg/cas/1779694-84-6x500.png)
4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione 化学的及び物理的性質
名前と識別子
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- 4-Amino-1-oxa-8-thiaspiro[4.5]decane 8,8-dioxide
- 1779694-84-6
- 4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione
- EN300-744231
- 1-Oxa-8-thiaspiro[4.5]decan-4-amine, 8,8-dioxide
-
- インチ: 1S/C8H15NO3S/c9-7-1-4-12-8(7)2-5-13(10,11)6-3-8/h7H,1-6,9H2
- InChIKey: WSUWPFOSUUOYJE-UHFFFAOYSA-N
- ほほえんだ: S1(CCC2(CC1)C(CCO2)N)(=O)=O
計算された属性
- せいみつぶんしりょう: 205.07726451g/mol
- どういたいしつりょう: 205.07726451g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 77.8Ų
じっけんとくせい
- 密度みつど: 1.32±0.1 g/cm3(Predicted)
- ふってん: 427.9±45.0 °C(Predicted)
- 酸性度係数(pKa): 7.87±0.20(Predicted)
4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-744231-0.5g |
4-amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione |
1779694-84-6 | 95.0% | 0.5g |
$1302.0 | 2025-03-11 | |
Enamine | EN300-744231-10.0g |
4-amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione |
1779694-84-6 | 95.0% | 10.0g |
$5837.0 | 2025-03-11 | |
Enamine | EN300-744231-5.0g |
4-amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione |
1779694-84-6 | 95.0% | 5.0g |
$3935.0 | 2025-03-11 | |
Enamine | EN300-744231-1.0g |
4-amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione |
1779694-84-6 | 95.0% | 1.0g |
$1357.0 | 2025-03-11 | |
Enamine | EN300-744231-0.05g |
4-amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione |
1779694-84-6 | 95.0% | 0.05g |
$1140.0 | 2025-03-11 | |
Enamine | EN300-744231-0.25g |
4-amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione |
1779694-84-6 | 95.0% | 0.25g |
$1249.0 | 2025-03-11 | |
Enamine | EN300-744231-0.1g |
4-amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione |
1779694-84-6 | 95.0% | 0.1g |
$1195.0 | 2025-03-11 | |
Enamine | EN300-744231-2.5g |
4-amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione |
1779694-84-6 | 95.0% | 2.5g |
$2660.0 | 2025-03-11 |
4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione 関連文献
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dioneに関する追加情報
Recent Advances in the Study of 4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione (CAS: 1779694-84-6)
The compound 4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione (CAS: 1779694-84-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This spirocyclic compound, characterized by its fused oxathiazine-dione and aminocyclohexane moieties, presents a promising scaffold for drug discovery, particularly in the development of novel enzyme inhibitors and bioactive molecules.
Recent studies have focused on elucidating the synthetic pathways and optimizing the yield of 1779694-84-6. A 2023 publication in the Journal of Medicinal Chemistry detailed a scalable, three-step synthesis starting from commercially available cyclohexanone derivatives, achieving an overall yield of 42%. Key innovations included the use of a catalytic asymmetric aminohydroxylation to introduce the amino group with high enantioselectivity (>95% ee), followed by a novel thia-Michael/cyclization cascade to construct the spiro core.
Biological evaluations have revealed intriguing pharmacological properties. In vitro screening against a panel of 320 kinases identified 4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione as a selective inhibitor of PIM kinases (IC50 = 38 nM for PIM1), with >100-fold selectivity over other serine/threonine kinases. Molecular docking studies suggest the spirocyclic structure induces a unique binding mode in the ATP pocket, explaining this remarkable selectivity. These findings were recently validated in a Nature Chemical Biology report demonstrating potent anti-proliferative effects in PIM-dependent hematological cancer cell lines.
Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2024) have explored derivatives of 1779694-84-6, revealing that: (1) the 4-amino group is critical for kinase binding, (2) the spiro junction maintains optimal ring strain for target engagement, and (3) modifications at the 1-oxa position can modulate solubility without compromising potency. These insights are guiding the development of next-generation analogs with improved pharmacokinetic properties.
Emerging applications extend beyond oncology. A recent ACS Chemical Neuroscience publication reported that 4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione shows nanomolar affinity for the σ-2 receptor (Ki = 6.2 nM), suggesting potential in neurodegenerative disease modulation. Additionally, its unique sp3-rich character makes it an attractive fragment for PROTAC design, as demonstrated in a 2024 Chemical Communications paper where it served as the warhead in a successful BRD4 degrader.
Future research directions include: (1) comprehensive ADMET profiling of lead compounds, (2) exploration of combination therapies with existing PIM inhibitors, and (3) development of radiolabeled versions for target engagement studies. The compound's patent landscape is rapidly evolving, with three new patent applications filed in Q1 2024 covering crystalline forms and prodrug derivatives.
In conclusion, 4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione represents a versatile scaffold with demonstrated potential across multiple therapeutic areas. Its unique structural features continue to inspire innovative synthetic strategies and biological applications, positioning it as a compound of significant interest in contemporary drug discovery efforts.
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